molecular formula C16H28N2O B220940 N-[3-(dimethylamino)propyl]adamantane-1-carboxamide

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide

Cat. No. B220940
M. Wt: 264.41 g/mol
InChI Key: QQODKUGXCDHWRN-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of the naturally occurring compound amantadine and is used as a drug to treat Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease.

Mechanism of Action

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death. By blocking this process, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease. It has also been shown to have neuroprotective effects, preventing neuronal damage and death. N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has a half-life of approximately 60-80 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a valuable tool for studying the NMDA receptor and its role in neurological disorders. However, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has limitations in lab experiments due to its complex synthesis method and high cost. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a drug that is subject to regulation, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. One area of focus is the development of new and more efficient synthesis methods for N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. Another area of focus is the exploration of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide's potential therapeutic effects on other neurological disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide and its effects on neuronal function.

Synthesis Methods

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-dimethylaminopropionitrile followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ethyl chloroformate to yield N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. The synthesis of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

Molecular Formula

C16H28N2O

Molecular Weight

264.41 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide

InChI

InChI=1S/C16H28N2O/c1-18(2)5-3-4-17-15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3,(H,17,19)

InChI Key

QQODKUGXCDHWRN-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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